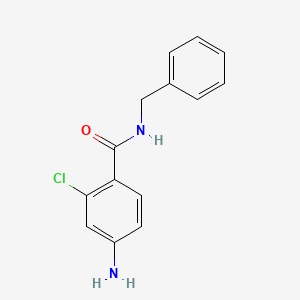

4-Amino-N-benzyl-2-chlorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-benzyl-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c15-13-8-11(16)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRXYCDZIUJGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Benzyl 2 Chlorobenzamide

Precursor Chemistry and Starting Material Utilization in Benzamide (B126) Synthesis

Amidation Reactions and Coupling Reagents

The formation of the central amide bond in 4-Amino-N-benzyl-2-chlorobenzamide is a critical step in its synthesis, typically achieved through the condensation of a 4-amino-2-chlorobenzoic acid derivative and benzylamine (B48309). Several synthetic strategies are employed, distinguished by the method of carboxylic acid activation.

A primary method involves the reaction of an activated acid derivative, such as 2-chlorobenzoyl chloride, with benzylamine. evitachem.com This approach is a direct and often high-yielding nucleophilic acyl substitution.

Alternatively, direct coupling between the carboxylic acid and the amine is facilitated by coupling reagents. iris-biotech.de Carbodiimides are a prominent class of reagents for this transformation, with N,N'-dicyclohexylcarbodiimide (DCC) evitachem.com and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common examples. scispace.com To enhance reaction efficiency and minimize side reactions like racemization, these reagents are frequently used with additives such as ethyl cyano(hydroxyimino)acetate (OxymaPure®). iris-biotech.de

A different approach is oxidative amidation, which can generate the amide bond from different starting materials. For instance, N-benzyl-4-chlorobenzamide has been synthesized via the oxidative amidation of 4-chlorobenzaldehyde (B46862) and benzylamine, a reaction catalyzed by a Nickel(II) pincer complex. mdpi.com

Table 1: Synthetic Methods for Amide Bond Formation

| Method | Acid Component | Amine Component | Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Acid Chloride Reaction | 2-Chlorobenzoyl chloride | Benzylamine | - | evitachem.com |

| Carbodiimide (B86325) Coupling | 4-Amino-2-chlorobenzoic acid | Benzylamine | EDC, DCC | evitachem.comscispace.com |

Detailed Reaction Mechanisms Involved in the Formation of the Amide Bond and Ring Modifications

The mechanism of amide bond formation is dictated by the chosen synthetic route. When using carbodiimide reagents like DCC or EDC, the process begins with the activation of the carboxylic acid. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. iris-biotech.de This intermediate is then susceptible to nucleophilic attack by the amino group of benzylamine. This attack forms a tetrahedral intermediate, which subsequently collapses to yield the stable amide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea). iris-biotech.de

In the case of the acid chloride method, the mechanism is a straightforward nucleophilic acyl substitution. The lone pair of the nitrogen in benzylamine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate that eliminates a chloride ion to form the final amide product.

The benzamide core, once formed, can participate in further chemical transformations. N-chlorobenzamides can serve as substrates in catalyzed reactions to create more complex cyclic structures. For example, a Cobalt(III)-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides has been reported to produce annulated products where a new ring is fused to the benzamide structure. researchgate.net This reaction utilizes the N-chloro bond as an internal oxidant. Furthermore, N-chloroamides can be used as aminating agents in C-H amidation reactions, although a significant challenge is to prevent the competing Hofmann rearrangement pathway. acs.org

Design and Synthesis of 4-Amino-N-benzyl-2-chlorobenzamide Analogues and Derivatives

The modification of the parent structure of 4-Amino-N-benzyl-2-chlorobenzamide is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological activity. These modifications can be systematically applied to different parts of the molecule.

Modifications on the Benzyl (B1604629) Moiety

The benzyl ring offers a prime site for substitution to modulate properties like binding affinity and selectivity for biological targets.

Halogenation: Analogues have been prepared with halogen substituents on the benzyl ring, such as 4-fluorobenzyl and dichlorobenzyl (e.g., 2,4-dichloro- and 2,6-dichloro-) moieties. nih.govnih.gov

Alkylation and Electronic Effects: The electronic properties of the benzyl ring can be tuned by adding electron-donating groups (EDG) or electron-withdrawing groups (EWG). For example, a library of analogues was synthesized with 4-substituted benzylamines, where EWGs like a nitro group (-NO2) in the para-position increased binding affinity to the VHL E3 ligase, while EDGs like a tert-butyl group (-tBu) reduced it. nih.gov

Heteroatom Incorporation: The phenyl ring can be substituted with or replaced by heterocyclic systems. Examples include the synthesis of N-(pyridyl-methyl) derivatives nih.gov and analogues featuring an oxazole (B20620) or thiazole (B1198619) ring attached to the benzyl moiety. nih.gov

Table 2: Examples of Modifications on the Benzyl Moiety

| Modification Type | Substituent/Moiety | Position | Reported Context/Target | Reference |

|---|---|---|---|---|

| Halogenation | Fluoro | 4- | Gastrokinetic agents | nih.gov |

| Halogenation | Dichloro | 2,4- and 2,6- | nAChR modulators | nih.gov |

| Alkylation (EDG) | tert-Butyl | 4- | VHL inhibitors | nih.gov |

| EWG Substitution | Nitro | 4- | VHL inhibitors | nih.gov |

| Heteroatom Inc. | Pyridyl-methyl | 2- or 4- | nAChR modulators | nih.gov |

The methylene (B1212753) (-CH2-) group linking the amide nitrogen to the phenyl ring can also be modified. Introducing substituents on this linker can alter the conformational flexibility and spatial orientation of the benzyl group. One reported variation involves the use of α-methylbenzyl groups, which places a methyl substituent on the benzylic carbon. nih.gov

Modifications on the Chlorobenzamide Core

The 4-amino-2-chlorobenzamide (B109128) nucleus is another key area for structural variation to refine the molecule's biological profile.

Substitution at C-2 and C-5: The substitution pattern on the benzamide ring is crucial for activity in many related series. While the parent compound has a chlorine at the C-2 position, related series of gastrokinetic agents feature alkoxy groups (e.g., ethoxy, butoxy) at this position. nih.govconsensus.app The C-5 position has also been a target for modification, with the introduction of halogens (fluoro, bromo, iodo) or a hydroxymethyl group in related 2-methoxybenzamide (B150088) series. scispace.com

Modification of the 4-Amino Group: The 4-amino group can be functionalized. For example, it has been protected or alkylated to a 4-methylamino group during multi-step syntheses. scispace.com

Other Ring Substitutions: Broader exploration of the benzamide core has led to the design of isomers and derivatives with different substitution patterns, such as 3-amino-2-methylbenzamide (B1284377) and 3-cyanobenzamide, which were developed as improved binders for the VHL E3 ligase. nih.gov

Table 3: Examples of Modifications on the Chlorobenzamide Core

| Modification Site | New Substituent(s) | Starting Material/Analogue Context | Reference |

|---|---|---|---|

| C-2 Position | -OC2H5 (Ethoxy) | 4-amino-5-chloro-N-[...]-benzamides | scispace.com |

| C-5 Position | -F, -Br, -I | 4-amino-2-methoxybenzamides | scispace.com |

| C-4 Position | -NHCH3 (Methylamino) | 4-methylamino-2-methoxybenzoic ester | scispace.com |

Stereoselective Synthesis of Chiral Analogues

For derivatives of 4-Amino-N-benzyl-2-chlorobenzamide that contain chiral centers, stereoselective synthesis is crucial for evaluating the pharmacological profiles of individual enantiomers.

In the case of related 4-amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, optical resolution of the racemic mixture was performed. scispace.com This separation revealed that the (R)-enantiomer exhibited a strong affinity for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors, while the (S)-enantiomer was a potent and selective serotonin 5-HT3 receptor antagonist. scispace.com While specific methods for the stereoselective synthesis of 4-Amino-N-benzyl-2-chlorobenzamide itself are not detailed in the provided results, the successful resolution of chiral analogues highlights the importance of stereochemistry in this class of compounds. Some research has focused on the copper(I)-catalyzed regio- and stereoselective domino synthesis of related (Z)-3-methyleneisoindoline-1-ones from N-benzyl-2-halobenzamides. acs.orgacs.orgnih.gov

Chemical Reactivity and Further Transformations of 4-Amino-N-benzyl-2-chlorobenzamide

The inherent reactivity of the functional groups in 4-Amino-N-benzyl-2-chlorobenzamide allows for a range of further chemical transformations.

Oxidation: The benzamide structure can undergo oxidation. For instance, N-benzyl-2-chlorobenzamide can potentially be oxidized to form N-benzyl-2-hydroxybenzamide. evitachem.com Studies on the oxidation of related benzyl ethers by N-chloroisonicotinamide have shown that the product is benzaldehyde. sphinxsai.com

Reduction: The amide and chloro functionalities can be targeted for reduction. N-benzyl-2-chlorobenzamide can be reduced to form amines or other derivatives using reducing agents like lithium aluminum hydride. evitachem.com

Cyclization: The structural arrangement of 4-Amino-N-benzyl-2-chlorobenzamide lends itself to cyclization reactions. For example, 2-aminobenzamides can undergo oxidative cyclization to form 4-quinazolinones. arkat-usa.org Additionally, cobalt(III)-catalyzed [4+2] annulation of N-chlorobenzamides with maleimides has been reported to produce annulated products. researchgate.net Base-mediated cyclization of related mono-N-acylpropargylguanidines can also occur. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Amino N Benzyl 2 Chlorobenzamide and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling patterns, and correlations of atomic nuclei, a complete structural map of 4-Amino-N-benzyl-2-chlorobenzamide can be assembled.

The ¹H NMR spectrum of 4-Amino-N-benzyl-2-chlorobenzamide is predicted to exhibit distinct signals corresponding to the protons of the 2-chloro-4-aminobenzoyl and the N-benzyl moieties. Based on the analysis of its precursors, 4-amino-2-chlorobenzoic acid and various N-benzylbenzamides, the expected chemical shifts and coupling patterns can be inferred. icm.edu.plrsc.orgamazonaws.com

The aromatic region will be complex. The protons on the 2-chloro-4-aminobenzoyl ring are expected to show a characteristic splitting pattern. The proton at C3, adjacent to the chlorine atom, would likely appear as a doublet. The proton at C5, ortho to the amino group, would also be a doublet, and the proton at C6, meta to the amino group, would appear as a doublet of doublets. The five protons of the benzyl (B1604629) group's phenyl ring will typically resonate as a multiplet. rsc.org

The methylene (B1212753) protons of the benzyl group (-CH₂-) are diastereotopic due to the chiral nature of the molecule as a whole and are expected to appear as a doublet, resulting from coupling with the adjacent amide proton (NH). The amide proton itself would likely be a broad singlet or a triplet, depending on the solvent and concentration. The protons of the amino group (-NH₂) are also expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for 4-Amino-N-benzyl-2-chlorobenzamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (Benzyl) | 7.25 - 7.40 | m | - |

| Aromatic H (C6-H) | ~7.20 | dd | ~8.0, ~2.0 |

| Aromatic H (C5-H) | ~6.70 | d | ~8.0 |

| Aromatic H (C3-H) | ~6.60 | d | ~2.0 |

| Amide NH | ~6.50 | br s or t | ~5.5 |

| Methylene CH₂ | ~4.65 | d | ~5.5 |

| Amino NH₂ | ~4.00 | br s | - |

Note: Predicted values are based on data from related compounds and may vary depending on the solvent and experimental conditions. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of 4-Amino-N-benzyl-2-chlorobenzamide is expected to show 14 distinct signals, corresponding to the 14 unique carbon atoms in the structure.

The carbonyl carbon (C=O) of the amide group is characteristically found downfield, typically in the range of 165-170 ppm. The aromatic carbons will appear between 110 and 150 ppm. The carbon atom attached to the chlorine (C2) and the carbon attached to the amino group (C4) will have their chemical shifts significantly influenced by these substituents. The methylene carbon of the benzyl group will resonate in the aliphatic region, typically around 44 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Amino-N-benzyl-2-chlorobenzamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~167.0 |

| C4 (C-NH₂) | ~150.0 |

| C1' (Benzyl ipso-C) | ~138.0 |

| Aromatic C | 127.0 - 135.0 |

| C2 (C-Cl) | ~130.0 |

| Aromatic C | 110.0 - 120.0 |

| CH₂ (Methylene) | ~44.0 |

Note: Predicted values are based on data from related compounds and may vary depending on the solvent and experimental conditions. rsc.orgamazonaws.com

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show a correlation between the amide NH proton and the methylene CH₂ protons, and also the coupling between the aromatic protons on the same ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include the correlation from the methylene protons to the ipso-carbon of the benzyl ring and to the carbonyl carbon of the amide. Also, the amide proton would show a correlation to the carbonyl carbon and the ipso-carbon of the 2-chloro-4-aminobenzoyl ring, confirming the amide linkage.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-Amino-N-benzyl-2-chlorobenzamide (C₁₄H₁₃ClN₂O), the expected exact mass can be calculated. The presence of chlorine would be evident from the characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for N-benzylbenzamides involve the cleavage of the amide bond. Key expected fragments for 4-Amino-N-benzyl-2-chlorobenzamide would include:

The benzyl cation ([C₇H₇]⁺, m/z 91)

The 2-chloro-4-aminobenzoyl cation ([C₇H₅ClNO]⁺)

Loss of the benzyl group to give the 2-chloro-4-aminobenzamide fragment.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-Amino-N-benzyl-2-chlorobenzamide would show several key absorption bands.

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) are expected in the region of 3200-3500 cm⁻¹. The primary amine typically shows two bands (symmetric and asymmetric stretching), while the secondary amide shows a single band. icm.edu.plresearchgate.net The C=O stretching of the amide group (Amide I band) is a strong absorption expected around 1640-1670 cm⁻¹. icm.edu.plresearchgate.net The N-H bending vibration (Amide II band) would appear around 1550 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 550 and 800 cm⁻¹. icm.edu.pl Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 4-Amino-N-benzyl-2-chlorobenzamide

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| N-H Stretch (Amide) | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong |

| N-H Bend (Amide II) | ~1550 | Medium |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Cl Stretch | 550 - 800 | Medium-Strong |

Note: Predicted values are based on data from related compounds. icm.edu.plresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectrum of 4-Amino-N-benzyl-2-chlorobenzamide is expected to show absorption bands corresponding to π → π* transitions within the aromatic rings and the carbonyl group.

The presence of the amino group, an auxochrome, is likely to cause a red shift (bathochromic shift) in the absorption maximum compared to an unsubstituted benzamide (B126). A related compound, clebopride, which has a similar 4-amino-5-chloro-2-methoxybenzamide (B2938741) structure, shows an absorption maximum at 263 nm. researchgate.net It is anticipated that 4-Amino-N-benzyl-2-chlorobenzamide will have a similar absorption profile, with a primary absorption band in the 250-280 nm range. The electronic transitions would be influenced by the solvent polarity.

Computational Chemistry and Theoretical Investigations of 4 Amino N Benzyl 2 Chlorobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No specific studies utilizing Density Functional Theory (DFT) for geometry optimization and energy landscape analysis, or ab initio methods for high-accuracy property calculations of 4-Amino-N-benzyl-2-chlorobenzamide were identified. Similarly, there is no available research on its Frontier Molecular Orbital (FMO) analysis for reaction pathways and stability, nor any Molecular Electrostatic Potential (MEP) surface analysis for its charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Solvents

No publications detailing molecular dynamics simulations to investigate the conformational sampling and dynamic behavior of 4-Amino-N-benzyl-2-chlorobenzamide in solvent environments were found.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

There is no available research on molecular modeling or docking studies that explore the potential interactions of 4-Amino-N-benzyl-2-chlorobenzamide with biological targets.

Protein Target Selection and Preparation for Docking Simulations

The initial step in structure-based drug design is the identification and preparation of a relevant protein target. For 4-Amino-N-benzyl-2-chlorobenzamide, target selection is guided by the known biological activities of analogous benzamide (B126) structures. Benzamide derivatives have been reported to interact with dopamine (B1211576) and serotonin (B10506) receptors, various kinases, and enzymes like carbonic anhydrases. evitachem.comacs.orgrsc.orgscispace.com

The selection of a specific protein for docking simulations involves sourcing its three-dimensional structure, typically from the Protein Data Bank (PDB). The preparation of the protein is a critical phase that directly impacts the reliability of the docking results. This process generally includes:

Removal of water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

Addition of polar hydrogen atoms and assignment of correct protonation states to amino acid residues.

Energy minimization of the protein structure to relieve any steric clashes and optimize its geometry.

For instance, in studies of similar compounds, specific PDB entries have been utilized for docking, such as the crystal structure of p21-Activated Kinase 4 (PAK4) or Carbonic Anhydrase IX (CA IX) (PDB ID: 5FL6). acs.orgrsc.org The binding site is then defined, often as a sphere around the location of a known co-crystallized ligand or a predicted active site.

Docking Algorithm Evaluation and Scoring Function Validation

Molecular docking simulates the binding of a ligand to a protein's active site, predicting its preferred orientation and binding affinity. The accuracy of this prediction depends on the chosen docking algorithm and scoring function. Various software packages are employed for this purpose, including AutoDock, PyRX, Molecular Operating Environment (MOE), and MZ DOCK. acs.orgrsc.orglaurinpublishers.comlifescienceglobal.com

Validation of the docking protocol is essential to ensure its predictive power. A common validation method is to remove the native ligand from a co-crystallized protein structure and then use the docking program to redock it into the binding site. The accuracy is often measured by the Root Mean Square Deviation (RMSD) between the docked conformation and the original crystallographic pose. A low RMSD value (typically <2.0 Å) indicates that the docking protocol can accurately reproduce the experimental binding mode. laurinpublishers.com

Scoring functions are used to rank different binding poses and estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). For example, studies on related acyl compounds used both PyRX and MZ Dock to calculate binding energies, comparing the results to a standard drug like Indinavir to assess their potential. laurinpublishers.com

Table 1: Examples of Software and Techniques in Docking Studies

| Software/Tool | Application | Reference |

| AutoDock | Molecular docking simulation. | acs.org |

| PyRX | Virtual screening and docking. | laurinpublishers.com |

| MOE | Molecular modeling and docking. | rsc.org |

| PDB | Source of 3D protein structures. | rsc.org |

Analysis of Binding Modes and Key Intermolecular Interactions

Post-docking analysis focuses on the detailed interactions between 4-Amino-N-benzyl-2-chlorobenzamide and the amino acid residues within the protein's binding pocket. These interactions are fundamental to the stability of the ligand-protein complex and its biological activity. Key interactions include:

Hydrogen Bonding: The amino (-NH2) and amide (-C(=O)NH-) groups of the compound can act as hydrogen bond donors and acceptors, forming crucial connections with polar residues in the active site. For example, in studies of kinase inhibitors, hydrogen bonds with hinge region residues like glutamate (B1630785) and leucine (B10760876) are critical for affinity. acs.org

Hydrophobic Contacts: The benzyl (B1604629) and chlorophenyl rings provide hydrophobic surfaces that can interact favorably with nonpolar amino acid residues such as valine, leucine, and methionine. acs.org

Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Visualizing the docked pose allows researchers to understand the structure-activity relationships (SAR) and rationalize the compound's activity. For example, analysis of related inhibitors has shown how specific substitutions can enhance interactions and improve selectivity for one protein over another. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Amino-N-benzyl-2-chlorobenzamide Analogues

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is valuable for predicting the activity of new, unsynthesized analogues and for understanding which molecular properties are key to their function.

Development of Statistical Models Correlating Structure with In Vitro Activities

QSAR modeling involves generating a series of analogues of 4-Amino-N-benzyl-2-chlorobenzamide and obtaining their in vitro activity data (e.g., IC50 values). A statistical model, typically using multiple linear regression (MLR), is then developed. lifescienceglobal.com The general form of a QSAR equation is:

Biological Activity = c1 * (Descriptor 1) + c2 * (Descriptor 2) + ... + Constant

The quality and predictive power of the model are assessed using statistical parameters such as the correlation coefficient (r²), Fischer statistics (F), and quality factor (Q). lifescienceglobal.com Internal validation techniques are also employed to ensure the robustness of the model. lifescienceglobal.com

Identification of Physicochemical Descriptors Influencing Biological Interactions

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. For 4-Amino-N-benzyl-2-chlorobenzamide analogues, these descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Important descriptors identified in studies of similar compounds include:

AlogP: A measure of hydrophobicity, which influences how a compound partitions between aqueous and lipid environments. lifescienceglobal.com

Topological Polar Surface Area (TPSA): Represents the surface area of polar atoms, which is related to a molecule's ability to permeate cell membranes. ambeed.com

Eccentric Connectivity Index (ECI): A topological descriptor that encodes information about the molecule's shape and branching. lifescienceglobal.com

Lipo-affinity Index (LAI): Relates to the compound's affinity for lipidic environments. lifescienceglobal.com

By analyzing the coefficients in the QSAR equation, researchers can determine which descriptors have the most significant impact on biological activity, thereby guiding the design of more potent compounds.

Table 2: Key Physicochemical Descriptors in QSAR Modeling

| Descriptor | Description | Potential Influence | Reference |

| AlogP | Logarithm of the partition coefficient between n-octanol and water. | Hydrophobicity, membrane permeability. | lifescienceglobal.com |

| TPSA | Sum of surfaces of polar atoms (usually oxygens, nitrogens). | Drug transport, bioavailability. | ambeed.com |

| Molecular Weight | The mass of one mole of the substance. | Size and steric constraints. | |

| ECI | Topological index based on atom eccentricity. | Molecular shape and complexity. | lifescienceglobal.com |

| LAI | Lipo-affinity index. | Interaction with lipidic environments. | lifescienceglobal.com |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

When the 3D structure of the target protein is unknown, ligand-based drug design methods like pharmacophore modeling become essential. mdpi.com A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target and elicit a biological response.

The process involves aligning a set of active molecules and identifying their common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HYD)

Aromatic Rings

Positive and Negative Ionizable groups

For 4-Amino-N-benzyl-2-chlorobenzamide, a pharmacophore model would likely feature a hydrophobic group for the benzyl moiety, another for the chlorophenyl ring, and hydrogen bond donor/acceptor sites associated with the amide and amino groups. researchgate.net Once developed, this model can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. mdpi.comchalcogen.ro

Cheminformatics Approaches for Virtual Library Design and Lead Prioritization

The exploration of chemical space to identify novel bioactive molecules is a cornerstone of modern drug discovery. For a given scaffold, such as 4-Amino-N-benzyl-2-chlorobenzamide, cheminformatics provides powerful tools for the rational design of virtual libraries and the subsequent prioritization of compounds for synthesis and biological evaluation. These computational strategies aim to maximize the structural diversity and therapeutic potential of a compound collection while minimizing the attrition rate in the drug development pipeline.

Virtual library design around the 4-Amino-N-benzyl-2-chlorobenzamide core involves the systematic and combinatorial enumeration of derivatives by modifying its chemical structure at specific points. This process typically begins with the fragmentation of the lead compound into key building blocks or synthons. For 4-Amino-N-benzyl-2-chlorobenzamide, these fragments would include the 2-chloro-4-aminobenzoyl moiety and the benzylamine (B48309) group. A virtual library is then constructed by introducing a diverse range of substituents at various positions, such as the amino group, the phenyl ring of the benzamide, and the benzyl ring.

The selection of these substituents is guided by several cheminformatic principles. To ensure broad coverage of chemical space, descriptors such as molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of rotatable bonds are calculated for each virtual compound. These properties are critical for predicting the druglikeness of the designed molecules, often assessed using frameworks like Lipinski's Rule of Five.

Lead prioritization from the generated virtual library is a multi-step process that employs a variety of computational filters and scoring functions. A common initial step is to perform high-throughput virtual screening (HTVS) using molecular docking simulations. This involves docking each compound from the virtual library into the binding site of a specific biological target. The docking scores, which estimate the binding affinity, are then used to rank the compounds. For instance, derivatives of N-benzoyl-N-phenylthiourea, which share structural similarities with the target compound, have been evaluated for their anticancer activity through molecular docking against checkpoint kinase 1. jppres.com

Structure-activity relationship (SAR) studies are also integral to lead prioritization. researchgate.netnih.gov By analyzing how different substituents affect the predicted biological activity, it is possible to identify key structural features that are essential for potency and selectivity. For example, studies on N'-benzyl 2-amino acetamide (B32628) derivatives have shown that electron-withdrawing groups on the benzylamide ring can enhance anticonvulsant activity. nih.gov This type of information is invaluable for guiding the design of more potent analogs of 4-Amino-N-benzyl-2-chlorobenzamide.

Furthermore, advanced methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be developed. A QSAR model is a mathematical equation that correlates the chemical structure of a compound with its biological activity. By training a QSAR model on a set of known active and inactive compounds, it can be used to predict the activity of the virtual library members, allowing for a more refined prioritization.

The final selection of lead candidates for synthesis is often based on a consensus scoring approach, which combines the results from multiple computational methods. This may include docking scores, QSAR predictions, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property predictions. This integrated approach helps to identify compounds with the most promising balance of potency, selectivity, and pharmacokinetic properties.

To illustrate the application of these principles, a hypothetical virtual library generation and prioritization workflow for 4-Amino-N-benzyl-2-chlorobenzamide is presented below.

Table 1: Representative Virtual Library of 4-Amino-N-benzyl-2-chlorobenzamide Derivatives and their Predicted Properties

| Compound ID | R1-Substituent (on Amino group) | R2-Substituent (on Benzyl ring) | Molecular Weight ( g/mol ) | Predicted logP | Predicted Docking Score (kcal/mol) |

| V-001 | H | H (unsubstituted) | 260.72 | 3.1 | -7.5 |

| V-002 | Methyl | H | 274.75 | 3.4 | -7.8 |

| V-003 | H | 4-Fluoro | 278.71 | 3.3 | -8.1 |

| V-004 | Acetyl | H | 302.75 | 2.8 | -7.2 |

| V-005 | H | 3-Methoxy | 290.75 | 3.2 | -8.0 |

| V-006 | Ethyl | 4-Chloro | 329.21 | 4.2 | -8.5 |

| V-007 | H | 4-Trifluoromethyl | 328.71 | 4.0 | -8.3 |

Table 2: Lead Prioritization based on Consensus Scoring

| Compound ID | Docking Score Rank | QSAR Prediction Rank | ADMET Profile Rank | Consensus Rank |

| V-006 | 1 | 2 | 3 | 1 |

| V-003 | 3 | 1 | 2 | 2 |

| V-007 | 2 | 4 | 1 | 3 |

| V-005 | 4 | 3 | 4 | 4 |

| V-002 | 5 | 5 | 5 | 5 |

| V-001 | 6 | 6 | 6 | 6 |

| V-004 | 7 | 7 | 7 | 7 |

Through such systematic cheminformatics-driven approaches, the vast chemical space surrounding 4-Amino-N-benzyl-2-chlorobenzamide can be efficiently explored to identify promising new lead compounds for further preclinical and clinical development.

In Vitro Pharmacological and Mechanistic Investigations of 4 Amino N Benzyl 2 Chlorobenzamide and Its Analogues

Biochemical Assays for Target Identification and Characterization

Biochemical assays are fundamental in elucidating the direct molecular interactions of a compound. For 4-Amino-N-benzyl-2-chlorobenzamide, understanding its potential targets involves examining its effects on enzymes, receptors, and other biomolecules.

Enzyme Inhibition Kinetics and Mechanism Determination

Derivatives of 2-chlorobenzamide (B146235) have also been investigated for their enzyme-inhibiting properties. For example, N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide was found to be a potent inhibitor of Jack bean urease with a non-competitive mode of inhibition researchgate.net. The inhibitory concentrations for some of these related compounds are presented in the table below.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Mechanism of Inhibition |

| N-benzylbenzamide derivatives | Tyrosinase | Micromolar range | Not specified |

| N-benzylbenzamide (14c) | Soluble Epoxide Hydrolase (sEH) | 0.3 µM | Not specified |

| N-(adamantan-1-ylcarbamothioyl)-2-chlorobenzamide (3g) | Jack bean Urease | 0.0087 µM | Non-competitive |

Receptor Binding Studies

The benzamide (B126) scaffold is a common feature in many compounds targeting neurotransmitter receptors. Specifically, derivatives of 4-aminobenzamide (B1265587) have been explored for their activity at dopamine (B1211576) and serotonin (B10506) receptors. A study on 2-alkoxy-4-amino-5-chlorobenzamide derivatives demonstrated their potential as serotonin 5-HT3 receptor antagonists acs.org. Furthermore, some N-benzyl substituted benzamides have shown high affinity for the dopamine D2 receptor rasayanjournal.co.in. These findings suggest that 4-Amino-N-benzyl-2-chlorobenzamide could potentially interact with these receptor systems. However, without direct binding studies, its affinity and selectivity for receptors like D2, 5-HT3, or the P2X7 receptor remain speculative.

Protein-Protein Interaction Modulation Assays

The ability of small molecules to modulate protein-protein interactions (PPIs) is a growing area of interest in drug discovery. The N-benzylbenzamide scaffold has been utilized in the design of inhibitors for challenging targets. For example, novel N-benzylbenzamide derivatives have been developed as tubulin polymerization inhibitors, which act by disrupting the protein-protein interactions necessary for microtubule formation. This suggests that 4-Amino-N-benzyl-2-chlorobenzamide could potentially be investigated for similar activities, although no specific data on its PPI modulation capabilities are currently available.

Investigations of Nucleic Acid Interactions

Certain aromatic compounds, including some benzamide derivatives, are known to interact with DNA. A study on N-phenylbenzamide derivatives, which share a structural similarity with 4-Amino-N-benzyl-2-chlorobenzamide, revealed their ability to bind to the minor groove of AT-rich DNA. This interaction is a characteristic of a class of molecules known as minor groove binders. While this suggests a potential for 4-Amino-N-benzyl-2-chlorobenzamide to interact with nucleic acids, experimental verification is required to confirm such activity and to determine the binding affinity and sequence selectivity.

Cell-Based Assays for Pathway Analysis and Molecular Response

Cell-based assays provide a more biologically relevant context to understand a compound's activity by assessing its effects on cellular pathways and target engagement within a living cell.

Cellular Target Engagement Assays

Direct cellular target engagement data for 4-Amino-N-benzyl-2-chlorobenzamide is not documented in the reviewed literature. However, the anti-inflammatory effects observed for the related compound, N-benzyl-4-bromobenzamide, in lipopolysaccharide-induced human gingival fibroblasts provide an example of a cell-based functional outcome. This compound was shown to inhibit the production of interleukin-6 (IL-6) and prostaglandin (B15479496) E2 (PGE2), indicating engagement with inflammatory pathways within the cells.

Furthermore, studies on other benzamide derivatives have demonstrated their effects in various cellular assays. For instance, novel 4-amino benzamide derived 1,2,3-triazole linked pyrazolines have been synthesized and evaluated for their antimicrobial activity in vitro researchgate.net. While these studies provide a basis for the potential cellular activities of 4-Amino-N-benzyl-2-chlorobenzamide, specific assays are needed to confirm its cellular targets and molecular responses.

Comprehensive Structure-Activity Relationship (SAR) Elucidation for In Vitro Biological Activities

Correlation of Structural Motifs with Potency and Selectivity

The potency and selectivity of benzamide derivatives are significantly influenced by the nature and position of substituents on both the benzamide and the N-benzyl moieties.

Research on a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides has demonstrated the critical role of the C-2 substituent on the benzamide ring for gastrokinetic activity. nih.govconsensus.app In this series, the 4-amino and 5-chloro substitutions are kept constant, similar to the target compound. The introduction of various alkoxy groups at the C-2 position was found to modulate the activity. For instance, analogues with n-butoxy, 4-fluorobenzyl, and 3-methyl-2-butenyloxy groups at the C-2 position exhibited potent gastrokinetic activity, superior to the standard drug cisapride. nih.govconsensus.app This suggests that the substituent at the 2-position of the benzoyl ring in 4-Amino-N-benzyl-2-chlorobenzamide, which is a chlorine atom, is a key determinant of its biological activity profile.

Furthermore, studies on other N-benzylbenzamide analogues have revealed the importance of the substituent on the N-benzyl group. In a series of 4-aroylaminophenyl-N-benzylacetamides, the presence of a 4-chlorobenzamide (B146232) moiety was associated with significant activity against various leukemia cell lines. nih.govfrontiersin.org Specifically, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide (a compound with a related N-benzylamide substructure) showed potent inhibitory activities. nih.govfrontiersin.org This highlights that the unsubstituted benzyl (B1604629) group in 4-Amino-N-benzyl-2-chlorobenzamide is likely a crucial element for its interaction with biological targets.

The table below summarizes the structure-activity relationships (SAR) observed in analogues of 4-Amino-N-benzyl-2-chlorobenzamide.

| Compound/Analogue Series | Key Structural Features | Observed Biological Activity | Reference |

| 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides | Varied alkoxy groups at C-2 position | Potent gastrokinetic activity | nih.govconsensus.app |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | 4-chlorobenzamide moiety | Inhibition of leukemia cell lines | nih.govfrontiersin.org |

| 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides | N-benzyl group on the diazepine (B8756704) ring | High affinity for dopamine D2 and D3 receptors | scispace.com |

Stereochemical Requirements for Biological Interaction

Stereochemistry plays a pivotal role in the biological activity of many benzamide derivatives, often dictating the potency and selectivity of their interactions with target proteins.

In studies of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, the stereochemistry of the morpholine (B109124) ring is a critical factor. Although not directly applicable to the achiral N-benzyl group of 4-Amino-N-benzyl-2-chlorobenzamide, this highlights the general importance of the spatial arrangement of substituents for this class of compounds.

More directly relevant, research on 6-chloro-4-aminoquinazoline-2-carboxamide derivatives, which share the 4-amino and chloro-substituted aromatic ring, has shown that chirality is a crucial element influencing van der Waals interactions. acs.org In this series, the introduction of a methyl group with a specific stereoconfiguration (R-configuration) next to an amine nitrogen on a piperazine (B1678402) ring led to a significant improvement in selectivity for the target kinase, PAK4. acs.org The (S)-methyl substituent was not well-tolerated, indicating a strict stereochemical requirement for optimal binding. acs.org This suggests that if chiral centers were introduced into the N-benzyl group of 4-Amino-N-benzyl-2-chlorobenzamide, specific stereoisomers would likely exhibit enhanced potency and selectivity.

The following table presents findings on the stereochemical requirements for related compound classes.

| Compound Series | Stereochemical Feature | Impact on Biological Activity | Reference |

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives | (R)-methyl group on piperazine ring | Improved potency and selectivity for PAK4 | acs.org |

| 6-Chloro-4-aminoquinazoline-2-carboxamide derivatives | (S)-methyl group on piperazine ring | Reduced potency and selectivity | acs.org |

In Vitro Pharmacological Profiling: Specificity and Selectivity Assessment Against Relevant Biological Targets

The in vitro pharmacological profile of benzamide analogues reveals a diverse range of biological targets, suggesting that 4-Amino-N-benzyl-2-chlorobenzamide could also exhibit activity against various proteins depending on its specific structural motifs.

Analogues of 4-Amino-N-benzyl-2-chlorobenzamide have been evaluated against several target classes, including G-protein coupled receptors (GPCRs), kinases, and enzymes.

For instance, a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives bearing a benzyl group on the nitrogen atom of the amine moiety showed high affinity for dopamine D2 and D3 receptors. scispace.com In contrast, the 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, while potent gastrokinetic agents, were found to have no dopamine D2 receptor antagonistic activity, indicating that modifications to the N-substituent can dramatically alter selectivity. nih.govconsensus.app

In the realm of oncology, N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide was profiled against a panel of kinases. nih.gov This compound was found to significantly reduce the activity of the MAPK member ERK1/2 and upregulate the pro-apoptotic c-Jun kinase, while not inhibiting Src kinase or tubulin polymerization. nih.gov This demonstrates that specific substitution patterns can lead to selective kinase modulation.

The table below provides a summary of the in vitro selectivity profiles for various analogues of 4-Amino-N-benzyl-2-chlorobenzamide.

| Analogue/Analogue Series | Primary Biological Target(s) | Selectivity Profile | Reference |

| 2-Substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides | Serotonin Receptors (inferred) | No dopamine D2 receptor antagonism | nih.govconsensus.app |

| 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamides with N-benzyl group | Dopamine D2 and D3 receptors | High affinity | scispace.com |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | ERK1/2, c-Jun kinase | Selective modulation; no inhibition of Src or tubulin | nih.gov |

Future Directions and Emerging Research Avenues for 4 Amino N Benzyl 2 Chlorobenzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 4-Amino-N-benzyl-2-chlorobenzamide and its analogs is a cornerstone of its research and development. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic pathways.

Key areas for development include:

Microwave-Assisted Synthesis: The use of microwave dielectric heating has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic compounds. mdpi.com This methodology could be adapted for the rapid and efficient production of a library of 4-Amino-N-benzyl-2-chlorobenzamide derivatives for screening purposes.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in chemical synthesis. Future methodologies may focus on using less hazardous reagents, employing safer solvents like deionized water, and designing reactions that are more atom-economical. nih.gov An example includes the ion-associate reaction method performed at room temperature, which represents a more sustainable synthetic route. nih.gov

Advanced Coupling Reactions: Modern cross-coupling techniques, such as the Heck-Matsuda and Suzuki-Miyaura reactions, offer powerful tools for the functionalization of aromatic rings. gla.ac.uk These methods could be employed to create novel analogs of 4-Amino-N-benzyl-2-chlorobenzamide with diverse substituents, enabling a more thorough exploration of its structure-activity relationship.

Table 1: Potential Synthetic Methodologies for 4-Amino-N-benzyl-2-chlorobenzamide

| Methodology | Potential Advantages | Relevant Precursors/Reagents |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | 4-amino-2-chlorobenzamide (B109128), Benzyl (B1604629) halides |

| One-Pot Procedures | Increased efficiency, reduced waste | Isatoic anhydride, Benzylamine (B48309) |

| Green Chemistry Reactions | Use of safer solvents (e.g., water), ambient temperature | Sodium tetraphenyl borate, Chloride salts |

| Suzuki-Miyaura Coupling | Introduction of diverse aryl/heteroaryl groups | Boronic acid derivatives, Palladium catalysts |

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While the biological activities of some benzamides are known, the full potential of 4-Amino-N-benzyl-2-chlorobenzamide remains to be explored. Research into related benzamide (B126) structures has revealed a range of biological effects, suggesting promising avenues for investigation.

Future research should focus on:

Anticonvulsant Activity: N-phenylbenzamides have been studied for their anticonvulsant properties, with their activity being linked to a specific molecular conformation that facilitates hydrogen bonding. nih.gov Investigating whether 4-Amino-N-benzyl-2-chlorobenzamide adopts a similar conformation could reveal potential anticonvulsant effects.

Antitumor Efficacy: Analogs such as 4-amino-N-(2'-aminophenyl)benzamide have demonstrated preferential activity against slowly proliferating tumors, potentially through mechanisms like DNA-DNA crosslinking. nih.gov Screening 4-Amino-N-benzyl-2-chlorobenzamide against various cancer cell lines, particularly those representing slow-growing tumors like certain osteosarcomas and colorectal adenocarcinomas, is a logical next step. nih.gov

Enzyme Inhibition: Halo-substituted analogues of N-(2-aminoethyl)benzamide have been identified as potent, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov This suggests that 4-Amino-N-benzyl-2-chlorobenzamide could be evaluated as a potential inhibitor of MAO-B or other related enzymes.

Application of Advanced Computational Methods for Predictive Modeling and Design

Computational chemistry provides powerful tools for understanding molecular behavior and guiding the design of new compounds. Applying these methods to 4-Amino-N-benzyl-2-chlorobenzamide can accelerate the discovery of new derivatives with enhanced properties.

Key computational approaches include:

Molecular Modeling and Mechanics: As demonstrated with related anticonvulsants, molecular mechanics calculations can determine the preferred conformations of active compounds. nih.gov This information is crucial for understanding the structural features required for biological activity and for designing more potent molecules.

Density Functional Theory (DFT): DFT methods can be used to calculate the electronic and geometric properties of the molecule, such as the HOMO-LUMO energy gap, which provides insights into molecular stability. nih.gov These calculations can also predict vibrational frequencies and NMR spectra to corroborate experimental data. nih.govresearchgate.net

In Silico ADME Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is essential in drug development. mdpi.com Computational tools can assess properties like bioavailability and drug-likeness based on criteria such as Lipinski's rules, helping to prioritize candidates for further testing. mdpi.comresearchgate.net

Table 2: Advanced Computational Methods in Benzamide Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Molecular Mechanics | Conformational analysis, Structure-Activity Relationship (SAR) | Stable conformers, binding orientations |

| Density Functional Theory (DFT) | Electronic structure analysis, spectral prediction | HOMO-LUMO gap, molecular electrostatic potential, IR/NMR spectra |

| In Silico ADME Prediction | Drug-likeness and pharmacokinetic profiling | Bioavailability, Lipinski's Rule of Five compliance |

| Molecular Docking | Identification of potential binding sites and interactions | Binding affinity, interaction with protein targets |

Integration with High-Throughput Screening and Chemical Biology Platforms for Lead Identification

To uncover novel biological activities, modern drug discovery relies on the integration of large-scale screening with sophisticated chemical biology techniques. A library of derivatives based on the 4-Amino-N-benzyl-2-chlorobenzamide scaffold could be subjected to high-throughput screening (HTS) against a wide array of biological targets, including enzymes, receptors, and whole-cell assays. This unbiased approach can rapidly identify "hits" or lead compounds with unexpected therapeutic potential.

Following initial identification via HTS, chemical biology platforms can be employed to:

Validate the identified targets.

Elucidate the precise mechanism of action.

Study the compound's effects within a biological system.

This synergistic approach accelerates the process of translating a chemical compound into a viable therapeutic lead.

Collaborative and Interdisciplinary Research Opportunities in Chemical Sciences and Related Fields

The multifaceted nature of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future development of 4-Amino-N-benzyl-2-chlorobenzamide will benefit significantly from partnerships that bridge different scientific disciplines.

Key collaborations would involve:

Synthetic and Medicinal Chemists: To design and synthesize novel analogs with improved potency and selectivity.

Computational Chemists: To perform predictive modeling and in silico screening to guide synthetic efforts.

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to evaluate biological activity and determine mechanisms of action.

Structural Biologists: To solve the crystal structures of the compound bound to its biological targets, providing critical insights for further design and optimization.

By fostering these interdisciplinary collaborations, the research community can more effectively and efficiently explore the therapeutic landscape of 4-Amino-N-benzyl-2-chlorobenzamide and related compounds.

Q & A

Q. What are the optimized synthetic routes for 4-Amino-N-benzyl-2-chlorobenzamide, and how can reaction conditions influence yield?

The synthesis typically involves amide coupling between 2-chloro-4-aminobenzoic acid derivatives and benzylamine. Key steps include activating the carboxylic acid (e.g., using thionyl chloride or carbodiimides) and controlling reaction temperature to minimize side products. Evidence from analogous benzamide syntheses (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide in ) suggests that inert atmospheres (N₂/Ar) and stoichiometric control of reagents improve yields. Post-synthesis purification via column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm structural integrity by verifying aromatic proton environments (e.g., substituent-induced shifts in the benzamide ring) and amide bond formation.

- HPLC-MS : Assess purity (>95%) and molecular ion consistency with the expected m/z .

- FT-IR : Identify characteristic peaks for amine (~3300 cm⁻¹), amide carbonyl (~1650 cm⁻¹), and C-Cl stretches (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers validate the biological targets of 4-Amino-N-benzyl-2-chlorobenzamide, such as bacterial enzymes like acps-pptase?

- Enzyme Inhibition Assays : Use purified acps-pptase (or homologs) in kinetic assays (e.g., spectrophotometric monitoring of substrate conversion). Compare IC₅₀ values with known inhibitors to assess potency .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to active sites. Validate with mutagenesis studies targeting predicted interaction residues .

- Pathway Analysis : Metabolomic profiling (LC-MS) of treated bacterial cultures identifies disrupted pathways (e.g., lipid A biosynthesis for acps-pptase targets) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

Contradictions may arise from variations in bacterial strains, assay conditions, or compound stability.

- Reproducibility Checks : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Stability Studies : Monitor compound degradation in buffer/media (HPLC) and adjust storage conditions (e.g., -20°C under argon) .

- Synergistic Screens : Test combinatorial effects with adjuvants (e.g., efflux pump inhibitors) to clarify resistance mechanisms .

Q. How can researchers design experiments to elucidate the role of the chloro and benzyl groups in bioactivity?

- SAR Studies : Synthesize analogs (e.g., replacing Cl with F or CH₃; varying benzyl substituents) and compare bioactivity .

- Electrophilicity Analysis : DFT calculations (e.g., Gaussian) quantify electron-withdrawing effects of Cl on the benzamide ring, correlating with enzyme binding .

- Crystallography : Co-crystallize the compound with target enzymes (if feasible) to visualize substituent interactions .

Methodological Considerations

Q. What analytical approaches address discrepancies in observed vs. predicted metabolic products?

notes that oxidation/reduction conditions yield divergent products (e.g., ketones vs. alcohols). Use LC-HRMS/MS to track metabolite formation in vitro (e.g., liver microsomes) and cross-reference with in silico predictions (e.g., BioTransformer) .

Q. How should researchers mitigate environmental risks when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.